2-(2-Methanesulfinylphenyl)acetic acid
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Overview
Description
2-(2-Methanesulfinylphenyl)acetic acid is an organic compound with the molecular formula C9H10O3S. It is known for its versatile applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methanesulfinylphenyl)acetic acid typically involves the reaction of 2-bromophenylacetic acid with dimethyl sulfoxide (DMSO) under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the methanesulfinyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The starting materials are fed into the reactor continuously, and the product is collected at the outlet. This method also reduces the risk of side reactions and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methanesulfinylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methanesulfinyl group can be reduced to a thioether group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature around 0-25°C.
Reduction: Lithium aluminum hydride, sodium borohydride; reaction temperature around 0-25°C.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation; reaction temperature around 25-50°C.
Major Products Formed
Oxidation: 2-(2-Methanesulfonylphenyl)acetic acid.
Reduction: 2-(2-Methylthio)phenylacetic acid.
Substitution: 2-(2-Nitrophenyl)acetic acid, 2-(2-Halophenyl)acetic acid.
Scientific Research Applications
2-(2-Methanesulfinylphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in biochemical assays.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties. These derivatives are being investigated for their potential use in the treatment of various inflammatory conditions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-Methanesulfinylphenyl)acetic acid involves its interaction with specific molecular targets in biological systems. The methanesulfinyl group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The phenyl ring can also participate in π-π interactions with aromatic residues, further stabilizing the protein-ligand complex. These interactions disrupt the normal function of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylthio)phenylacetic acid: Similar structure but with a thioether group instead of a methanesulfinyl group.
2-(2-Methanesulfonylphenyl)acetic acid: Similar structure but with a sulfone group instead of a methanesulfinyl group.
2-(2-Nitrophenyl)acetic acid: Similar structure but with a nitro group instead of a methanesulfinyl group.
Uniqueness
2-(2-Methanesulfinylphenyl)acetic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound valuable in medicinal chemistry and biochemical research. Additionally, the methanesulfinyl group can undergo various chemical transformations, providing versatility in synthetic applications.
Properties
IUPAC Name |
2-(2-methylsulfinylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVMHTJFIXENIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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